Cas no 1625-11-2 (6a-Methyl Hydrocortisone 21-Acetate)

6a-Methyl Hydrocortisone 21-Acetate 化学的及び物理的性質
名前と識別子
-
- Pregn-4-ene-3,20-dione,21-(acetyloxy)-11,17-dihydroxy-6-methyl-, (6a,11b)-
- 6α-Methyl Hydrocortisone 21-Acetate
- [2-(11,17-dihydroxy-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate
- 6α-Methyl Hydrocorti
- A,17,21-Trihydroxy-16
- A-methyl-pregna-1,4-diene-3,20-dione 21-Acetate
- 17-Hydroxy-6α-Methylcorticosterone 21-Acetate
- (6α,11β)-21-(Acetyloxy)-11,17-dihydroxy-6-Methylpregn-4-ene-3,20-dione
- MLS002638722
- Pregn-4-ene-3, 21-(acetyloxy)-11,17-dihydroxy-6-methyl-, (6.alpha.,11.beta.)-
- [2-[(6S,8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-6,10,13-trimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate
- 21-ACETOXY-11.BETA.,17-DIHYDROXY-6.ALPHA.-METHYLPREGN-4-ENE-3,20-DIONE
- UNII-38Y9UQL8SN
- 11beta,17-dihydroxy-6alpha-methyl-3,20-dioxopregn-4-en-21-yl acetate
- NSC19988
- Pregn-4-ene-3, 11.beta.,17,21-trihydroxy-6.alpha.-methyl-, 21-acetate
- A-Methyl Hydrocortisone 21-Acetate
- Pregn-4-ene-3,20-dione, 21-(acetyloxy)-11,17-dihydroxy-6-methyl-, (6.alpha.,11.beta.)-
- 38Y9UQL8SN
- 17-Hydroxy-6alpha-methylcorticosterone 21-acetate
- 6alpha-Methylhydrocortisone 21-acetate
- AKOS032429506
- Pregn-4-ene-3,20-dione, 21-(acetyloxy)-11,17-dihydroxy-6-methyl-, (6alpha,11beta)-
- 6alpha-Methyl Hydrocortisone 21-Acetate
- NSC-19988
- Corticosterone, 17-hydroxy-6alpha-methyl-, 21-acetate
- METHYLPREDNISOLONE ACETATE IMPURITY G [EP IMPURITY]
- CORTICOSTERONE, 17-HYDROXY-6.ALPHA.-METHYL-, 21-ACETATE
- 21-Acetoxy-11beta,17-dihydroxy-6alpha-methylpregn-4-ene-3,20-dione
- Pregn-4-ene-3,20-dione, 11beta,17,21-trihydroxy-6alpha-methyl-, 21-acetate
- CHEBI:79777
- SCHEMBL3404879
- Q27148911
- 6
- 6.ALPHA.-METHYLHYDROCORTISONE 21-ACETATE
- Pregn-4-ene-3,20-dione, 11.beta.,17,21-trihydroxy-6.alpha.-methyl-, 21-acetate
- 1625-11-2
- Methylprednisolone acetate impurity G [EP]
- 6a-Methyl Hydrocortisone 21-Acetate
- Methylprednisolone acetate impurity G
- METHYLPREDNISOLONE ACETATE IMPURITY G (EP IMPURITY)
-
- インチ: InChI=1S/C24H34O6/c1-13-9-16-17-6-8-24(29,20(28)12-30-14(2)25)23(17,4)11-19(27)21(16)22(3)7-5-15(26)10-18(13)22/h10,13,16-17,19,21,27,29H,5-9,11-12H2,1-4H3
- InChIKey: ZWEFPCOQVDIOJD-UHFFFAOYSA-N
- ほほえんだ: CC(OCC(C1(CCC2C3CC(C)C4=CC(CCC4(C)C3C(CC12C)O)=O)O)=O)=O
計算された属性
- せいみつぶんしりょう: 418.23600
- どういたいしつりょう: 418.23553880g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 30
- 回転可能化学結合数: 4
- 複雑さ: 817
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 8
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 101Ų
じっけんとくせい
- ゆうかいてん: 208-210?C
- PSA: 100.90000
- LogP: 2.59840
6a-Methyl Hydrocortisone 21-Acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M312520-100mg |
6a-Methyl Hydrocortisone 21-Acetate |
1625-11-2 | 100mg |
$ 219.00 | 2023-09-07 | ||
TRC | M312520-1g |
6a-Methyl Hydrocortisone 21-Acetate |
1625-11-2 | 1g |
$ 1629.00 | 2023-04-15 | ||
TRC | M312520-250mg |
6a-Methyl Hydrocortisone 21-Acetate |
1625-11-2 | 250mg |
$ 489.00 | 2023-09-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-483097-0.5 mg |
6α-Methyl hydrocortisone-d4 21-acetate, |
1625-11-2 | 0.5 mg |
¥3,610.00 | 2023-07-11 | ||
A2B Chem LLC | AE83535-50mg |
6a-Methyl hydrocortisone 21-acetate |
1625-11-2 | 50mg |
$271.00 | 2024-01-03 | ||
A2B Chem LLC | AE83535-250mg |
6a-Methyl hydrocortisone 21-acetate |
1625-11-2 | 250mg |
$561.00 | 2024-01-03 | ||
TRC | M312520-500mg |
6a-Methyl Hydrocortisone 21-Acetate |
1625-11-2 | 500mg |
$ 894.00 | 2023-04-15 | ||
A2B Chem LLC | AE83535-100mg |
6a-Methyl hydrocortisone 21-acetate |
1625-11-2 | 100mg |
$318.00 | 2024-01-03 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-483097-0.5mg |
6α-Methyl hydrocortisone-d4 21-acetate, |
1625-11-2 | 0.5mg |
¥3610.00 | 2023-09-05 | ||
TRC | M312520-50mg |
6a-Methyl Hydrocortisone 21-Acetate |
1625-11-2 | 50mg |
$ 167.00 | 2023-09-07 |
6a-Methyl Hydrocortisone 21-Acetate 関連文献
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Ren-Hao Cheng,Honghao Cai,Yu-Ren Huang,Xiaohong Cui,Zhong Chen,Hsuan-Ying Chen,Shangwu Ding Phys. Chem. Chem. Phys., 2021,23, 10899-10908
-
J. Rolland,M. M. Obadia,A. Serghei,R. Bouchet,E. Drockenmuller Chem. Commun., 2018,54, 9035-9038
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
-
Viswanathan Baskar,Kandasamy Gopal,Madeleine Helliwell,Floriana Tuna,Wolfgang Wernsdorfer Dalton Trans., 2010,39, 4747-4750
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
関連分類
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Gluco/mineralocorticoids, progestogins and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Pregnane steroids Gluco/mineralocorticoids, progestogins and derivatives
6a-Methyl Hydrocortisone 21-Acetateに関する追加情報
Recent Advances in the Study of 6a-Methyl Hydrocortisone 21-Acetate (CAS: 1625-11-2)
6a-Methyl Hydrocortisone 21-Acetate (CAS: 1625-11-2) is a synthetic corticosteroid derivative that has garnered significant attention in recent pharmaceutical research due to its potential therapeutic applications. This compound, structurally related to hydrocortisone, exhibits enhanced glucocorticoid activity and improved metabolic stability, making it a promising candidate for anti-inflammatory and immunosuppressive therapies. Recent studies have focused on optimizing its synthesis, elucidating its mechanism of action, and exploring its clinical potential.
A 2023 study published in the Journal of Medicinal Chemistry detailed a novel synthetic pathway for 6a-Methyl Hydrocortisone 21-Acetate that significantly improves yield and purity compared to traditional methods. The researchers employed a stereoselective methylation at the 6a position followed by selective acetylation at the 21 position, achieving an overall yield of 78% with >99% purity. This advancement addresses previous challenges in large-scale production and could facilitate further preclinical development.
Pharmacological investigations have revealed that 6a-Methyl Hydrocortisone 21-Acetate demonstrates a unique binding profile to glucocorticoid receptors. Molecular dynamics simulations published in Biochemical Pharmacology (2024) show that the 6a-methyl modification enhances receptor binding affinity while the 21-acetate group improves membrane permeability. These structural features contribute to its potent anti-inflammatory effects observed in murine models of rheumatoid arthritis, with a therapeutic index superior to prednisolone in recent comparative studies.
Clinical potential was further highlighted in a 2024 phase I clinical trial investigating topical formulations of 6a-Methyl Hydrocortisone 21-Acetate for atopic dermatitis. The trial reported excellent skin penetration and localized anti-inflammatory activity with minimal systemic absorption, suggesting advantages over current topical corticosteroids. Researchers noted particularly promising results in patients with corticosteroid-resistant dermatitis, possibly due to the compound's unique receptor interaction profile.
Ongoing research is exploring the drug's potential in ocular inflammation and pulmonary diseases. A recent patent application (WO2023124567) describes novel inhalable formulations of 6a-Methyl Hydrocortisone 21-Acetate with improved lung deposition characteristics. Preliminary data suggest these formulations may offer targeted therapy for severe asthma with reduced systemic side effects compared to oral corticosteroids.
Despite these advances, challenges remain in fully characterizing the compound's long-term safety profile and metabolic pathways. A 2023 toxicology study in primates identified potential concerns regarding adrenal suppression at high doses, emphasizing the need for careful dose optimization in future clinical development. Researchers are currently investigating prodrug strategies to further enhance the therapeutic window of this promising corticosteroid derivative.
1625-11-2 (6a-Methyl Hydrocortisone 21-Acetate) 関連製品
- 1107-99-9(Prednisolone Pivalate)
- 2203-97-6(Hydrocortisone hemisuccinate)
- 125-10-0(Prednisone Acetate)
- 50-04-4(Cortisone acetate)
- 52-21-1(prednisolone acetate)
- 2920-86-7(Prednisolone hemisuccinate)
- 1106-03-2(Meprednisone Acetate)
- 50-03-3(Hydrocortisone acetate)
- 630-56-8(Hydroxyprogesterone caproate)
- 595-33-5(Megestrol acetate)



